Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H21F3N2O312. It has a molecular weight of 358.361. The compound is also known by its IUPAC name, tert-butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]-1-piperazinecarboxylate1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate. However, piperazine derivatives are often synthesized via methods such as Buchwald-Hartwig amination3.Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-8-6-21(7-9-22)14-5-4-13(17(18,19)20)10-12(14)11-23/h4-5,10-11H,6-9H2,1-3H312. This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate. However, piperazine derivatives are often involved in various chemical reactions due to their versatile structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.3612. Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not currently available2.Scientific Research Applications
Synthesis and Characterization
The synthesis of related piperazine derivatives involves condensation reactions under specific conditions, leading to compounds with potential antibacterial and anthelmintic activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showcases the compound's moderate biological activity against specific targets, underlining the versatility of piperazine derivatives in medicinal chemistry (Sanjeevarayappa et al., 2015). Similarly, structural analysis through X-ray diffraction and spectroscopic methods provides insights into the molecular geometry and potential interaction mechanisms of these compounds (Yang et al., 2021).
Biological Evaluation
The exploration of biological activities, such as antibacterial and anthelmintic effects, has been a significant area of research. For instance, derivatives of N-Boc piperazine exhibit moderate antibacterial and antifungal activities, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016). Furthermore, the study of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs underscores the compound's importance in the synthesis of novel therapeutics (Zhang et al., 2018).
Corrosion Inhibition
The novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown significant promise in corrosion inhibition for carbon steel in acidic environments. This application is crucial in industrial settings, where the prevention of material degradation can save costs and improve safety (Praveen et al., 2021).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed2. In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes2. If irritation persists, seek medical attention2.
Future Directions
The future directions for research and applications of Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate are not specified in the available literature. However, given the structural versatility of piperazine derivatives, they are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting potential areas for future exploration.
properties
IUPAC Name |
tert-butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-8-6-21(7-9-22)14-5-4-13(17(18,19)20)10-12(14)11-23/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBSPFQSGKEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468250 | |
Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate | |
CAS RN |
626219-95-2 | |
Record name | TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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